molecular formula C11H10ClF2NO2 B8174085 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid

Cat. No.: B8174085
M. Wt: 261.65 g/mol
InChI Key: DFCSJBOZFJYMMI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a difluoropyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes chlorination to introduce the chloro group. Subsequently, the difluoropyrrolidinyl group is introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluoropyrrolidinyl groups can enhance the compound’s binding affinity and specificity, leading to more effective therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline: Similar structure but with an amino group instead of a carboxylic acid.

Uniqueness

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is unique due to the presence of both a chloro group and a difluoropyrrolidinyl moiety on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2NO2/c12-9-5-7(1-2-8(9)10(16)17)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCSJBOZFJYMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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